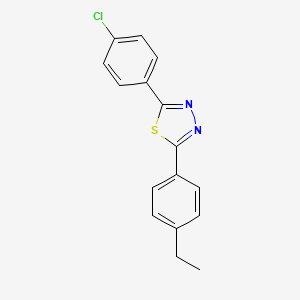
2-(4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitro group attached to the isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multistep reactions. One common method includes the nitration of 2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Methoxyphenyl)-4-nitro-1H-isoindol-1,3(2H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um entsprechende Amine zu bilden.
Substitution: Die Methoxygruppe kann durch geeignete Reagenzien durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas und ein Palladiumkatalysator.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte, die gebildet werden
Reduktion: Bildung von 2-(4-Aminophenyl)-1H-isoindol-1,3(2H)-dion.
Substitution: Bildung von halogenierten Derivaten der Verbindung.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Erforscht für seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird aufgrund seiner chromophoren Eigenschaften bei der Herstellung von Farbstoffen und Pigmenten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(4-Methoxyphenyl)-4-nitro-1H-isoindol-1,3(2H)-dion beinhaltet seine Interaktion mit molekularen Zielstrukturen wie DNA. Die Verbindung kann an die kleine Furche der DNA binden, was zu einer Hemmung der DNA-Replikation und -Transkription führt. Diese Interaktion stört die normalen zellulären Prozesse, was zu einer Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen führt .
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as DNA. The compound can bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts the normal cellular processes, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Methoxyphenyl)-1H-isoindol-1,3(2H)-dion: Fehlt die Nitrogruppe, was zu unterschiedlichen biologischen Aktivitäten führen kann.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl Essigsäure: Enthält einen Furochromen-Rest, was zu unterschiedlichen chemischen Eigenschaften führt.
Einzigartigkeit
2-(4-Methoxyphenyl)-4-nitro-1H-isoindol-1,3(2H)-dion ist einzigartig aufgrund des Vorhandenseins sowohl einer Methoxyphenylgruppe als auch einer Nitrogruppe, die zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität beitragen.
Eigenschaften
Molekularformel |
C15H10N2O5 |
|---|---|
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O5/c1-22-10-7-5-9(6-8-10)16-14(18)11-3-2-4-12(17(20)21)13(11)15(16)19/h2-8H,1H3 |
InChI-Schlüssel |
QPKJCZKYVLZMQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)


![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
